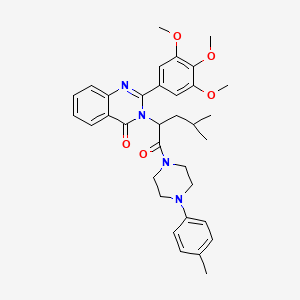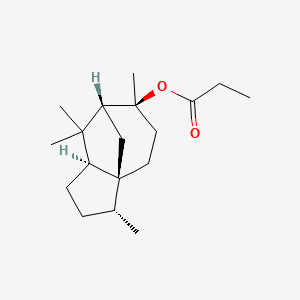
(3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 303-488-6, also known by its Chemical Abstracts Service (CAS) number 94200-11-0, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s molecular formula and specific properties are detailed in various chemical databases .
Méthodes De Préparation
Synthesis from Precursors: The compound can be synthesized from simpler organic molecules through a series of chemical reactions, such as condensation, esterification, or alkylation.
Reaction Conditions: Typical conditions may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired reactions.
Analyse Des Réactions Chimiques
EINECS 303-488-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
EINECS 303-488-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may be used in biochemical assays to study enzyme activities or metabolic pathways.
Medicine: The compound could be investigated for its potential therapeutic properties or as a precursor in the synthesis of pharmaceuticals.
Industry: In industrial applications, it may be used in the production of polymers, coatings, or other materials requiring specific chemical properties
Mécanisme D'action
The mechanism by which EINECS 303-488-6 exerts its effects involves interactions at the molecular level. The compound may target specific enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .
Comparaison Avec Des Composés Similaires
EINECS 303-488-6 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with analogous molecular structures or functional groups. The uniqueness of EINECS 303-488-6 lies in its specific chemical properties, reactivity, and applications. Some similar compounds include:
Amyl Nitrite (EINECS 203-770-8): Used as a vasodilator and in organic synthesis.
Bismuth Tetroxide (EINECS 234-985-5): Utilized in the production of pigments and catalysts.
Mercurous Oxide (EINECS 239-934-0): Employed in the manufacture of batteries and as a reagent in chemical reactions
Propriétés
Numéro CAS |
94200-11-0 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
[(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] propanoate |
InChI |
InChI=1S/C18H30O2/c1-6-15(19)20-17(5)9-10-18-11-14(17)16(3,4)13(18)8-7-12(18)2/h12-14H,6-11H2,1-5H3/t12-,13+,14-,17+,18+/m1/s1 |
Clé InChI |
VNECGLFXMFADQF-OSARJHGOSA-N |
SMILES isomérique |
CCC(=O)O[C@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C |
SMILES canonique |
CCC(=O)OC1(CCC23CC1C(C2CCC3C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


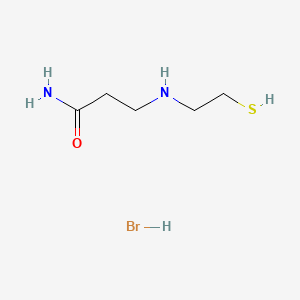

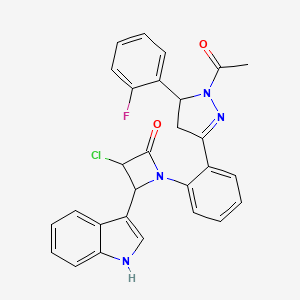


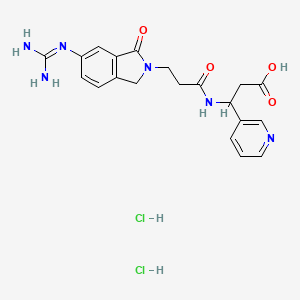
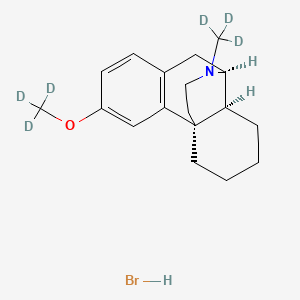

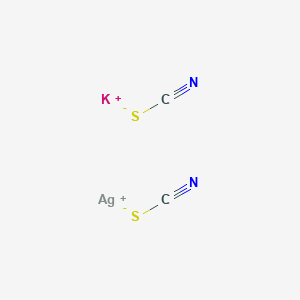

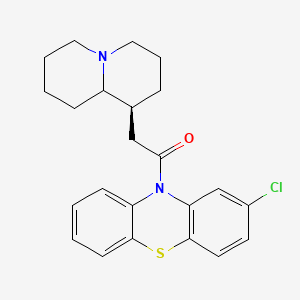
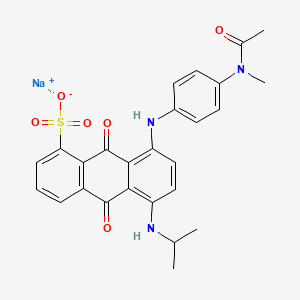
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
